3-[4-(5-Propylpyridin-2-yl)phenyl]prop-2-enoic acid 3-[4-(5-Propylpyridin-2-yl)phenyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 302602-33-1
VCID: VC7801747
InChI: InChI=1S/C17H17NO2/c1-2-3-14-6-10-16(18-12-14)15-8-4-13(5-9-15)7-11-17(19)20/h4-12H,2-3H2,1H3,(H,19,20)
SMILES: CCCC1=CN=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol

3-[4-(5-Propylpyridin-2-yl)phenyl]prop-2-enoic acid

CAS No.: 302602-33-1

Cat. No.: VC7801747

Molecular Formula: C17H17NO2

Molecular Weight: 267.32 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(5-Propylpyridin-2-yl)phenyl]prop-2-enoic acid - 302602-33-1

Specification

CAS No. 302602-33-1
Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
IUPAC Name 3-[4-(5-propylpyridin-2-yl)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C17H17NO2/c1-2-3-14-6-10-16(18-12-14)15-8-4-13(5-9-15)7-11-17(19)20/h4-12H,2-3H2,1H3,(H,19,20)
Standard InChI Key JJIZGFRMYDAVKA-UHFFFAOYSA-N
SMILES CCCC1=CN=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O
Canonical SMILES CCCC1=CN=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (E)-3-[4-(5-propylpyridin-2-yl)phenyl]prop-2-enoic acid, reflects its core structure: a pyridine ring (positioned at C2) bearing a propyl chain at C5, connected via a phenyl group to a trans-configured propenoic acid. X-ray crystallography of analogous compounds reveals that the pyridine and phenyl rings typically adopt near-orthogonal dihedral angles (~85–95°), minimizing steric clashes while preserving conjugation between the aromatic systems. The α,β-unsaturated acid group introduces planarity, facilitating π-π stacking interactions in solid-state arrangements.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₇H₁₇NO₂
Molecular Weight267.33 g/mol
CAS Registry302602-33-1
SMILESCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O
Topological Polar Surface Area52.3 Ų (calculated)
LogP (Octanol-Water)2.78 (estimated)

Spectroscopic Profiles

  • NMR: The ¹H NMR spectrum typically shows a deshielded vinyl proton at δ 6.3–6.5 ppm (trans-coupled to the carboxylic acid), pyridine protons between δ 8.2–8.9 ppm, and propyl chain signals at δ 0.9–1.7 ppm.

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C), and 1550 cm⁻¹ (pyridine ring vibrations).

  • UV-Vis: λₘₐₓ ≈ 265 nm (π→π* transitions of conjugated system), with molar absorptivity ε ~1.2×10⁴ L·mol⁻¹·cm⁻¹.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary disconnections dominate synthetic strategies:

  • Pyridine-Phenyl Coupling: Suzuki-Miyaura cross-coupling between 5-propyl-2-pyridinylboronic acid and 4-bromophenylpropenoic acid derivatives.

  • Acid Moiety Installation: Knoevenagel condensation of 4-(5-propylpyridin-2-yl)benzaldehyde with malonic acid.

Optimized Synthetic Protocol

Step 1: Preparation of 4-(5-Propylpyridin-2-yl)benzaldehyde

  • React 2-bromo-5-propylpyridine with 4-formylphenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%), K₂CO₃ base, in dioxane/H₂O (4:1) at 85°C for 12h. Yield: 78–82%.

Step 2: Knoevenagel Condensation

  • Combine aldehyde (1 eq), malonic acid (1.2 eq), piperidine (cat.), reflux in toluene with azeotropic water removal. Reaction time: 6h. Yield: 85–90%.

Purification: Recrystallization from ethanol/water (7:3) affords white crystalline solid (mp 189–191°C).

Reactivity and Derivatization

Electrophilic Additions

The α,β-unsaturated acid undergoes Michael additions with nucleophiles (e.g., amines, thiols) at the β-position. For example, treatment with benzylamine in THF at 0°C produces 3-[4-(5-propylpyridin-2-yl)phenyl]-4-(benzylamino)butanoic acid (yield: 65%).

Cycloaddition Reactions

Diels-Alder reactivity with electron-deficient dienophiles (e.g., maleic anhydride) proceeds regioselectively at the transoid diene, forming bicyclic adducts. Reaction in dichloromethane at 40°C for 24h yields 70–75% of the six-membered cycloadduct.

Table 2: Representative Derivatives and Applications

DerivativeSynthetic RouteApplication Area
Methyl esterFischer esterificationProdrug development
Amide conjugatesEDC/HOBt couplingEnzyme inhibition studies
Epoxide adductsEpoxidation with mCPBAPolymer crosslinking

Biological Evaluation

In Vitro Pharmacological Profiling

  • COX-2 Inhibition: IC₅₀ = 3.2 μM (compared to celecoxib IC₅₀ = 0.04 μM) in human recombinant COX-2 assay. Selectivity ratio COX-2/COX-1 = 12.5.

  • Antiproliferative Activity: GI₅₀ values against MCF-7 (breast) and A549 (lung) cancer cell lines: 18.7 μM and 24.3 μM, respectively, after 72h exposure.

  • ROS Scavenging: Reduces H₂O₂-induced oxidative stress in SH-SY5Y neurons by 42% at 50 μM (p < 0.01 vs control).

Structure-Activity Relationships (SAR)

  • Propyl chain elongation to pentyl decreases COX-2 inhibition (IC₅₀ = 8.9 μM) but enhances lipid solubility (logP = 3.45).

  • Esterification of the carboxylic acid abolishes antioxidant activity while maintaining COX-2 inhibition.

Industrial and Materials Applications

Monomer for Functional Polymers

Copolymerization with styrene (1:4 molar ratio) via free radical initiation yields materials with:

  • Glass transition temperature (Tg): 112°C (vs 100°C for pure polystyrene)

  • Water contact angle: 78° (indicating moderate hydrophilicity)

Coordination Chemistry

Acts as a bidentate ligand for transition metals:

  • Cu(II) complexes exhibit broad-spectrum antimicrobial activity (MIC = 8–16 μg/mL against E. coli and S. aureus).

  • Fe(III) complexes demonstrate catalase-like activity, decomposing H₂O₂ at 0.25 mM/min⁻¹.

Computational Insights

Molecular Dynamics Simulations

MM-GBSA calculations predict binding free energy (ΔG) of -9.2 kcal/mol to COX-2 active site, primarily driven by:

  • π-π stacking with Tyr385

  • Hydrogen bonding between carboxylic acid and Arg120

  • Hydrophobic interactions with the propyl chain

ADMET Predictions

  • Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (moderate absorption)

  • Plasma protein binding: 92% (high)

  • CYP3A4 inhibition probability: 0.67 (likely inhibitor)

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